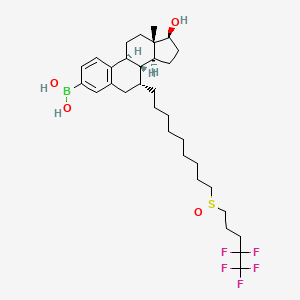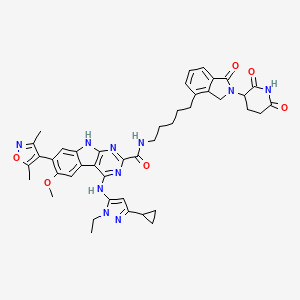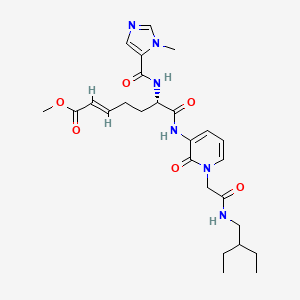![molecular formula C20H23ClN6O2 B612001 2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide CAS No. 1224887-10-8](/img/structure/B612001.png)
2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide
Vue d'ensemble
Description
GSK2256098 est un inhibiteur puissant, sélectif et réversible de la kinase d'adhésion focale (FAK). La kinase d'adhésion focale est une tyrosine kinase non réceptrice qui joue un rôle crucial dans les processus cellulaires tels que la prolifération, la survie, la migration et l'invasion. GSK2256098 a montré un potentiel prometteur dans les études précliniques et cliniques pour sa capacité à inhiber la croissance tumorale et les métastases, en particulier dans les cancers à forte expression de la kinase d'adhésion focale .
Mécanisme D'action
Target of Action
GSK2256098 is a selective inhibitor of the Focal Adhesion Kinase (FAK) . FAK is a non-receptor tyrosine kinase that plays a crucial role in cellular processes such as growth, adhesion, and migration . It is commonly overexpressed and activated in a variety of cancers .
Mode of Action
GSK2256098 acts by inhibiting the tyrosine kinase activity of FAK . This inhibition is achieved by targeting the autophosphorylation site (Tyr 397) of FAK . By inhibiting FAK, GSK2256098 disrupts the signaling pathways that promote tumor growth and survival .
Biochemical Pathways
FAK exerts its functions through the phosphorylation of downstream target proteins in the cytoplasm . This leads to enhanced tumor cell adhesion and promotes tumor growth, cancer-stemness, invasion, and metastasis . FAK also plays a role in promoting cancer cell epithelial to mesenchymal transition (EMT), tumor angiogenesis, chemotherapeutic resistance, and fibrosis in the stroma .
Pharmacokinetics
It is known that systemic exposure to trametinib, another kinase inhibitor, increases when co-administered with gsk2256098 . This suggests that GSK2256098 may influence the bioavailability of other drugs.
Result of Action
The inhibition of FAK by GSK2256098 leads to the suppression of tumor proliferation, metastasis, and chemo-resistance . This results in the inhibition of growth and survival of certain cancer cells, such as pancreatic ductal adenocarcinoma cells .
Action Environment
Environmental factors can influence the action of GSK2256098. For instance, the blood-brain barrier (BBB) can limit the penetration of GSK2256098 into the brain . In the presence of tumor-associated bbb disruption, gsk2256098 can cross the bbb at markedly higher levels into the tumor . This suggests that the tumor microenvironment can influence the efficacy and stability of GSK2256098.
Analyse Biochimique
Biochemical Properties
GSK2256098 plays a significant role in biochemical reactions by inhibiting the activity of focal adhesion kinase. It is highly selective for focal adhesion kinase, with a thousand-fold selectivity over its nearest family member, proline-rich tyrosine kinase 2 (PYK2) . GSK2256098 inhibits focal adhesion kinase activity by targeting the phosphorylation site of focal adhesion kinase, specifically tyrosine 397 . This inhibition leads to decreased levels of phosphorylated Akt and extracellular signal-regulated kinase (ERK) in cancer cell lines, thereby reducing cell viability, anchorage-independent growth, and motility .
Cellular Effects
GSK2256098 has profound effects on various types of cells and cellular processes. In pancreatic ductal adenocarcinoma cells, GSK2256098 inhibits cell proliferation, motility, and survival by targeting the phosphorylation site of focal adhesion kinase . The compound also impairs cell motility by affecting the assembly or disassembly of focal adhesions . Additionally, GSK2256098 has been shown to reduce leukocyte and macrophage infiltration and tumor growth in a mammary carcinoma mouse model .
Molecular Mechanism
The molecular mechanism of GSK2256098 involves the inhibition of focal adhesion kinase activity through binding to the ATP-binding site of the kinase. This binding prevents the autophosphorylation of focal adhesion kinase at tyrosine 397, which is crucial for its activation . The inhibition of focal adhesion kinase activity leads to a decrease in downstream signaling pathways, including the Akt and ERK pathways, which are essential for cell proliferation and survival . GSK2256098 also affects the tumor microenvironment by reducing angiogenesis and tumor-associated macrophage infiltration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of GSK2256098 have been observed to change over time. The compound has shown stability in in vitro studies, with consistent inhibition of focal adhesion kinase activity and downstream signaling pathways . In in vivo studies, GSK2256098 has demonstrated long-term effects on tumor growth and metastasis, with reduced tumor weight and lower microvessel density in treated mice
Dosage Effects in Animal Models
The effects of GSK2256098 vary with different dosages in animal models. In preclinical studies, higher doses of GSK2256098 have been associated with greater inhibition of tumor growth and metastasis . At high doses, the compound has also shown toxic effects, including cerebral edema and gastrointestinal toxicity .
Metabolic Pathways
GSK2256098 is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound inhibits the deacetylation of trametinib by inhibiting human carboxylesterases, such as hCES1b, hCES1c, and hCES2 . This interaction affects the pharmacokinetics of trametinib when co-administered with GSK2256098, highlighting the importance of understanding the metabolic pathways involved in the compound’s activity .
Transport and Distribution
GSK2256098 is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound has been shown to cross the blood-brain barrier at low levels into normal brain tissue but at higher levels into tumor tissue, consistent with tumor-associated blood-brain barrier disruption . GSK2256098 is also a substrate of p-glycoprotein, an efflux pump that affects its transport and distribution within cells .
Subcellular Localization
The subcellular localization of GSK2256098 is primarily within the cytoplasm, where it interacts with focal adhesion kinase and other signaling proteins. The compound’s activity is influenced by its localization to specific cellular compartments, such as focal adhesions, where it inhibits focal adhesion kinase activity and downstream signaling pathways
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de GSK2256098 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leur couplage ultérieurL'étape finale implique le couplage de l'intermédiaire pyridine-pyrazole avec un dérivé de benzamide dans des conditions réactionnelles spécifiques .
Méthodes de production industrielle
La production industrielle de GSK2256098 suit une voie de synthèse similaire mais est optimisée pour la fabrication à grande échelle. Cela implique l'utilisation de réactifs de haute pureté, des conditions réactionnelles contrôlées et des techniques de purification efficaces pour garantir la qualité et le rendement constants du produit final .
Analyse Des Réactions Chimiques
Types de réactions
GSK2256098 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que les cycles pyrazole et pyridine. Ces réactions peuvent être catalysées par divers réactifs dans des conditions spécifiques .
Réactifs et conditions communes
Réactions de substitution : Les réactifs courants comprennent les agents halogénants et les nucléophiles. Les conditions réactionnelles impliquent généralement l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et des températures allant de la température ambiante à des températures élevées.
Réactions d'oxydation et de réduction : Bien que moins courantes, GSK2256098 peut subir des réactions d'oxydation et de réduction dans des conditions spécifiques. .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés substitués de GSK2256098, tandis que les réactions d'oxydation et de réduction peuvent conduire à la formation de formes oxydées ou réduites du composé .
Applications de recherche scientifique
Chimie : Utilisé comme composé outil pour étudier le rôle de la kinase d'adhésion focale dans les processus cellulaires.
Biologie : Investigé pour ses effets sur la migration, l'invasion et la survie cellulaire dans diverses lignées cellulaires cancéreuses.
Médecine : En cours d'investigation clinique pour le traitement des cancers à forte expression de la kinase d'adhésion focale, notamment le glioblastome et le mésothéliome
Industrie : Applications potentielles dans le développement de thérapies anticancéreuses ciblées et comme composé de tête pour le développement de nouveaux inhibiteurs de la kinase d'adhésion focale
Mécanisme d'action
GSK2256098 exerce ses effets en inhibant sélectivement l'activité de tyrosine kinase de la kinase d'adhésion focale. Cette inhibition se produit par la liaison de GSK2256098 au site d'autophosphorylation (tyrosine 397) de la kinase d'adhésion focale, empêchant son activation et sa signalisation en aval. Cela conduit à l'inhibition de processus cellulaires tels que la prolifération, la survie, la migration et l'invasion, ce qui entraîne finalement une réduction de la croissance tumorale et des métastases .
Applications De Recherche Scientifique
Chemistry: Used as a tool compound to study the role of focal adhesion kinase in cellular processes.
Biology: Investigated for its effects on cell migration, invasion, and survival in various cancer cell lines.
Medicine: Under clinical investigation for the treatment of cancers with high focal adhesion kinase expression, including glioblastoma and mesothelioma
Industry: Potential applications in the development of targeted cancer therapies and as a lead compound for the development of new focal adhesion kinase inhibitors
Comparaison Avec Des Composés Similaires
Composés similaires
PF-562271 : Un autre inhibiteur de la kinase d'adhésion focale avec une sélectivité et une puissance similaires.
Défactinib (VS-6063) : Un inhibiteur de la kinase d'adhésion focale qui a montré un potentiel prometteur dans les essais cliniques pour le traitement de divers cancers.
TAE226 : Un inhibiteur double de la kinase d'adhésion focale et de la kinase du récepteur du facteur de croissance insulinique 1
Unicité de GSK2256098
GSK2256098 est unique par sa forte sélectivité pour la kinase d'adhésion focale par rapport aux autres kinases, y compris le membre familial le plus proche, la tyrosine kinase riche en proline 2 (PYK2). Cette sélectivité est cruciale pour minimiser les effets hors cible et améliorer le potentiel thérapeutique de GSK2256098 dans le traitement du cancer .
Propriétés
IUPAC Name |
2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O2/c1-12(2)27-19(9-13(3)25-27)24-18-10-17(15(21)11-22-18)23-16-8-6-5-7-14(16)20(28)26-29-4/h5-12H,1-4H3,(H,26,28)(H2,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAHPPKGOOJSPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC2=NC=C(C(=C2)NC3=CC=CC=C3C(=O)NOC)Cl)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224887-10-8 | |
| Record name | GSK-2256098 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224887108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK2256098 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16106 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GSK-2256098 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7O0O4110G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one](/img/structure/B611932.png)




![N-[2-(1H-indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]acetamide](/img/structure/B611941.png)
